molecular formula C12H16N2O3S B2434820 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide CAS No. 1706378-13-3

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2434820
CAS No.: 1706378-13-3
M. Wt: 268.33
InChI Key: YRIGCYAVMPBBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine, which is a cyclic amine, with a phenyl group, a methylsulfonyl group, and a carboxamide group attached. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For instance, the sulfonyl group is known to participate in a variety of reactions, including nucleophilic substitution and elimination reactions .


Physical and Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Antibacterial Agents

Research on analogues of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide, specifically the study of pyridonecarboxylic acids, has revealed significant antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, leading to the discovery of three compounds with enhanced antibacterial activity compared to enoxacin, an existing antibacterial agent (Egawa et al., 1984).

Aldose Reductase Inhibitors with Antioxidant Activity

Alexiou and Demopoulos (2010) reported the successful replacement of a carboxylic acid functionality with a difluorophenolic group in aldose reductase inhibitors (ARIs), leading to the creation of derivatives with potential applications in managing diabetic complications. These compounds demonstrated notable ARI activity and potent antioxidant potential (Alexiou & Demopoulos, 2010).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Tamazyan et al. (2007) explored 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to this compound, for its potential as an anti-HIV agent. The study found that this compound could act as an inhibitor of HIV-1 non-nucleoside reverse transcriptase (Tamazyan et al., 2007).

DNA Cleavage Activity in Antiviral and Anticancer Compounds

Pitié et al. (2000) discussed targeting the DNA cleavage activity of compounds like this compound. By linking polyamides with carboxylic derivatives, they demonstrated the potential of these compounds in antiviral and anticancer applications (Pitié et al., 2000).

PARP Inhibitors for Cancer Treatment

Penning et al. (2009) developed benzimidazole carboxamide PARP inhibitors for cancer treatment, which included cyclic amine-containing structures similar to this compound. These compounds showed excellent potency against PARP enzymes, highlighting their potential in cancer therapeutics (Penning et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, dopamine receptors mediate all of the physiological functions of the catecholaminergic neurotransmitter dopamine .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, certain compounds can be harmful if swallowed or cause skin burns and eye damage .

Future Directions

The future directions in managing dopamine-related pathologic conditions may involve a transition from the approaches that directly affect receptor function to a precise targeting of postreceptor intracellular signaling modalities either directly or through ligand-biased signaling pharmacology .

Properties

IUPAC Name

3-methylsulfonyl-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIGCYAVMPBBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.